molecular formula C20H21N3O3S B2544903 N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 851132-30-4

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2544903
CAS No.: 851132-30-4
M. Wt: 383.47
InChI Key: CVGLCBPFQTWLGU-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
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Biological Activity

N-(4-ethoxyphenyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O3SC_{21}H_{20}N_{4}O_{3}S, with a molecular weight of approximately 408.48 g/mol. The compound features an imidazole ring and phenyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Imidazole Ring : This can be achieved through condensation reactions involving aldehydes and amines.
  • Thioacetylation : The introduction of the thio group is accomplished via nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide functional group is introduced at the final stage to yield the target compound.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways, thereby modulating various biological processes.
  • Receptor Binding : It has the potential to bind to specific receptors, influencing cellular responses and potentially leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of imidazole derivatives. For example, compounds related to this compound have demonstrated cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . These findings highlight the compound's potential as a lead for developing new anticancer agents.

Study 1: Anticancer Activity

In a study published in Science.gov, researchers synthesized several imidazole derivatives and evaluated their anticancer activity against human cancer cell lines. Among these, one derivative exhibited an IC50 value of 10 µM against HT-29 cells, indicating strong cytotoxicity . This suggests that this compound may possess similar properties.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazole and imidazole derivatives. It was found that compounds with structural similarities to this compound showed significant activity against Gram-positive bacteria, reinforcing the idea that this class of compounds could be developed for therapeutic use .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various bacterial strains,
AnticancerCytotoxic effects on HT-29 and TK-10 cells
Enzyme InhibitionModulation of specific cellular pathways

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-3-26-17-9-7-15(8-10-17)22-19(24)14-27-20-21-11-12-23(20)16-5-4-6-18(13-16)25-2/h4-13H,3,14H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGLCBPFQTWLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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